Bienvenue dans la boutique en ligne BenchChem!

3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

Ligand efficiency Fragment-based drug discovery Physicochemical optimization

Procure this fragment-like (MW 235.26) thiadiazole-acrylamide for kinase inhibitor screening cascades. Its acrylamide linker enables covalent cysteine targeting (EGFR Cys797, BTK Cys481), absent in propanamide analogs. The 2-furyl/thiadiazole scaffold shows cytotoxicity against leukemia lines (IC₅₀ 1–5 µM) and antiproliferative activity in EGFR-expressing A431 cells. Use as a reference standard for SAR studies comparing furan vs. phenyl substituents and acrylamide vs. propanamide linkers.

Molecular Formula C10H9N3O2S
Molecular Weight 235.26g/mol
CAS No. 1164505-96-7
Cat. No. B362999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide
CAS1164505-96-7
Molecular FormulaC10H9N3O2S
Molecular Weight235.26g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)C=CC2=CC=CO2
InChIInChI=1S/C10H9N3O2S/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+
InChIKeyYQIVJJIGTNJLTB-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide (CAS 1164505-96-7): Procurement-Relevant Physicochemical and Scaffold Profile


3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide (CAS 1164505-96-7) is a small-molecule screening compound belonging to the (1,3,4-thiadiazol-2-yl)-acrylamide scaffold class [1]. It features an (E)-acrylamide linker connecting a 2-furyl ring to a 5-methyl-1,3,4-thiadiazol-2-yl moiety, with a molecular formula of C₁₀H₉N₃O₂S and a molecular weight of 235.26 g/mol . This scaffold class has been reported to exhibit cytotoxicity against acute leukemia cell lines (IC₅₀ values in the 1–5 μM range for the most potent congeners) and antiproliferative activity against EGFR-expressing A431 cells [2][3]. The compound is primarily offered as a research-grade screening compound by multiple commercial suppliers.

Why 3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide Cannot Be Replaced by Generic Thiadiazole-Acrylamide Analogs


Within the (1,3,4-thiadiazol-2-yl)-acrylamide chemical class, seemingly minor structural modifications produce substantial differences in biological activity and physicochemical properties. The 2-furyl substituent provides a distinct hydrogen-bonding and electron-density profile compared to phenyl or thiophene analogs, directly influencing target engagement and selectivity [1]. The 5-methyl group on the thiadiazole ring balances lipophilicity and metabolic stability differently than ethylsulfanyl or unsubstituted variants, while the acrylamide linker preserves Michael-acceptor reactivity for potential covalent cysteine targeting—a feature entirely absent in the corresponding propanamide analog [2]. Class-level evidence demonstrates that thiadiazole-acrylamide derivatives exhibit IC₅₀ values spanning from low-micromolar to >50 μM depending on specific substituent patterns, confirming that generic substitution across this scaffold is not scientifically justifiable without comparative performance data [3][4].

Quantitative Differentiation Evidence: 3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide vs. Closest Structural Analogs


Molecular Weight Advantage vs. 5-Methylfuran Analog for Ligand Efficiency Optimization

The target compound possesses a molecular weight (MW) of 235.26 g/mol , which is 14.03 g/mol lower than the closest furan-containing analog 3-(5-methyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide (MW 249.29 g/mol) . This lower MW, achieved by the absence of a methyl substituent on the furan ring, provides a ligand-efficiency advantage: for any given potency level, the target compound will exhibit a higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) due to its lower heavy atom count (16 vs. 17). In fragment-based and lead-optimization workflows, lower MW starting points are preferred because they allow greater scope for subsequent synthetic elaboration without exceeding drug-like physicochemical limits [1].

Ligand efficiency Fragment-based drug discovery Physicochemical optimization

Acrylamide Michael Acceptor Retained vs. Propanamide Analog (Covalent Targeting Potential)

The target compound retains the α,β-unsaturated acrylamide moiety, which can function as a Michael acceptor for covalent modification of cysteine residues in kinase active sites—a mechanism exploited by approved EGFR inhibitors such as afatinib and osimertinib [1]. In contrast, 3-(5-ethyl-2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (AMB1077491, MW 265.33 g/mol, logP 2.65) [2] features a saturated propanamide linker that eliminates the electrophilic double bond, thereby abolishing any potential for covalent cysteine engagement. In the context of thiadiazole-acrylamide EGFR inhibitor series, the acrylamide moiety has been demonstrated to be essential for antiproliferative activity against A431 cells, with compounds lacking this functionality showing substantially reduced potency [3]. This covalent warhead retention is a critical differentiator for screening cascade selection where irreversible target engagement is desired.

Covalent inhibitor Michael acceptor EGFR inhibitor Cysteine targeting

Lower Lipophilicity vs. 4-tert-Butylphenyl Analog for Improved Solubility and Reduced Off-Target Risk

The target compound, with an unsubstituted 2-furyl ring, is predicted to have a logP of approximately 1.5–2.0 based on its molecular structure, which is substantially lower than the logP of 3-(4-tert-butylphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide (CAS 543712-21-6, MW 301.4 g/mol, estimated logP ~3.5–4.0) . This lipophilicity difference of approximately 2 log units corresponds to a theoretical ~100-fold difference in octanol-water partition coefficient. Higher logP is associated with increased phospholipidosis risk, CYP450 inhibition promiscuity, and poorer aqueous solubility [1]. Within the thiadiazole-acrylamide class, compounds with lower logP have been observed to exhibit more favorable selectivity windows between tumor cell lines (RS4;11, HL-60) and normal cells (HEK-293T, IC₅₀ > 50 μM) [2], suggesting the target compound's lower lipophilicity profile may confer a more favorable therapeutic index compared to high-logP phenyl analogs.

Lipophilicity logP Drug-likeness Off-target promiscuity

5-Methyl-Thiadiazole Substitution Balances Metabolic Stability vs. 5-Ethylsulfanyl Analog

The target compound carries a 5-methyl substituent on the 1,3,4-thiadiazole ring, whereas the structurally related analog N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(2-furyl)acrylamide (CAS 524731-71-3, MW 281.35 g/mol) bears a 5-ethylsulfanyl group. The ethylsulfanyl moiety introduces a divalent sulfur atom that is susceptible to metabolic oxidation (S-oxidation by CYP450s and FMOs to sulfoxide and sulfone metabolites) and contributes an additional 46.09 g/mol to molecular weight [1]. While ethylsulfanyl may enhance potency through increased lipophilicity and sulfur-mediated polar interactions, it simultaneously introduces a metabolic liability and potential for reactive metabolite formation that is absent with the simple methyl substituent. In the broader thiadiazole SAR literature, 5-alkyl substitution generally provides a more favorable balance of potency and metabolic stability compared to 5-alkylthio substitution [2].

Metabolic stability Thiadiazole substitution Lead optimization Sulfur oxidation

Recommended Application Scenarios for 3-(2-Furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide Based on Evidence Profile


Fragment-Based and Ligand-Efficiency-Driven Screening for Kinase Inhibitor Discovery

With a molecular weight of 235.26 g/mol and the acrylamide-thiadiazole pharmacophore intact, this compound serves as an ideal fragment-like entry point for kinase inhibitor screening cascades. Its lower MW relative to 5-methylfuran and tert-butylphenyl analogs allows for subsequent synthetic elaboration while maintaining drug-like physicochemical space [1]. Procurement for fragment library supplementation or hit-identification screens against EGFR, VEGFR, or other kinase targets is supported by the known class-level antiproliferative activity of thiadiazole-acrylamides against A431 cells [2].

Covalent Inhibitor Probe Development Targeting Cysteine-Containing Kinases

The acrylamide moiety provides a Michael-acceptor electrophile capable of forming irreversible covalent bonds with active-site cysteine residues. This property is absent in the propanamide analog (AMB1077491) and positions the target compound for use in covalent probe development or chemoproteomics workflows targeting kinases such as EGFR (Cys797), BTK (Cys481), or RSK (Cys436) [1]. Screening against cysteine-containing kinase panels is recommended to identify selective covalent engagement [2].

Anti-Leukemia Hit-Expansion Starting Point with Favorable Selectivity Potential

The (1,3,4-thiadiazol-2-yl)-acrylamide scaffold has demonstrated significant cytotoxicity against acute leukemia cell lines RS4;11 and HL-60 with IC₅₀ values of 1–5 μM for optimized derivatives, while maintaining selectivity over normal HEK-293T cells (IC₅₀ > 50 μM) [1]. The target compound’s lower logP relative to phenyl-substituted analogs (estimated ΔlogP ≈ -2 units) suggests potential for a more favorable selectivity window in expanded leukemia panel screening [2].

Structure-Activity Relationship (SAR) Reference Compound for Thiadiazole-Acrylamide Library Design

As a representative member of the thiadiazole-acrylamide class with unsubstituted furan and 5-methyl-thiadiazole features, this compound can serve as a reference standard for SAR studies comparing furan vs. thiophene vs. phenyl substituents, acrylamide vs. propanamide linkers, and methyl vs. ethylsulfanyl thiadiazole modifications [1]. Procurement as a control compound enables systematic evaluation of how each structural feature contributes to potency, selectivity, and ADME properties in custom library synthesis programs [2].

Quote Request

Request a Quote for 3-(2-furyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.